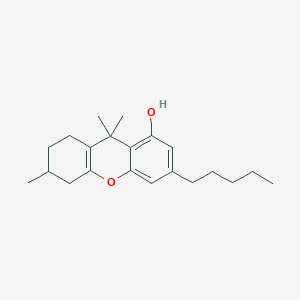
3,9,9-Trimethyl-6-pentyl-2,3,4,9-tetrahydro-1H-xanthen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9,9-Trimethyl-6-pentyl-2,3,4,9-tetrahydro-1H-xanthen-8-ol is a chemical compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . This compound is known for its unique structure, which includes a xanthene core with various substituents, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 3,9,9-Trimethyl-6-pentyl-2,3,4,9-tetrahydro-1H-xanthen-8-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires the use of solvents such as dichloromethane, ethyl acetate, or diethyl ether . Industrial production methods may involve optimizing these reactions for higher yields and purity, often under controlled temperatures and pressures to ensure consistency and safety.
Chemical Reactions Analysis
3,9,9-Trimethyl-6-pentyl-2,3,4,9-tetrahydro-1H-xanthen-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,9,9-Trimethyl-6-pentyl-2,3,4,9-tetrahydro-1H-xanthen-8-ol has several scientific research applications:
Chemistry: It is used as a reference substance for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a potential lead compound for drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 3,9,9-Trimethyl-6-pentyl-2,3,4,9-tetrahydro-1H-xanthen-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,9,9-Trimethyl-6-pentyl-2,3,4,9-tetrahydro-1H-xanthen-8-ol can be compared with other similar compounds, such as:
6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-: This compound shares a similar xanthene core but differs in its substituents and overall structure.
(9R,10R)-6,6,9-Trimethyl-3-pentyl-7,8,9,10-tetrahydro-6H-benzo[c]chromène-1,9,10-triol: Another structurally related compound with different functional groups and properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties, which make it suitable for various specialized applications.
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6,9,9-trimethyl-3-pentyl-5,6,7,8-tetrahydroxanthen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-17(22)20-19(13-15)23-18-11-14(2)9-10-16(18)21(20,3)4/h12-14,22H,5-11H2,1-4H3 |
InChI Key |
BXOSGIDXSREANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC3=C(C2(C)C)CCC(C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


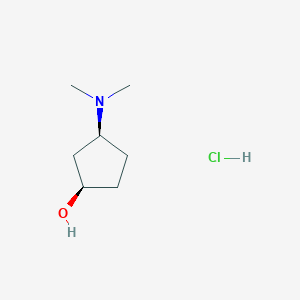
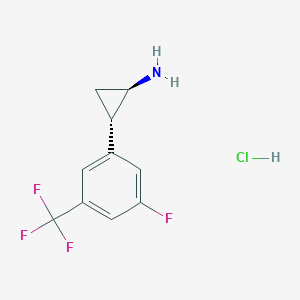
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
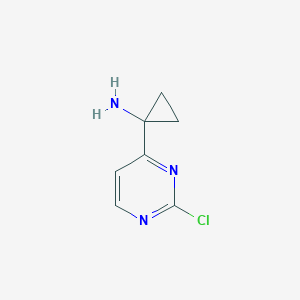
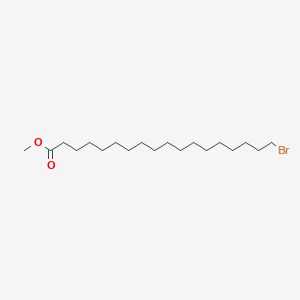
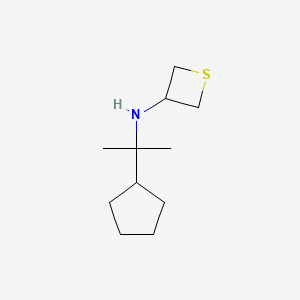
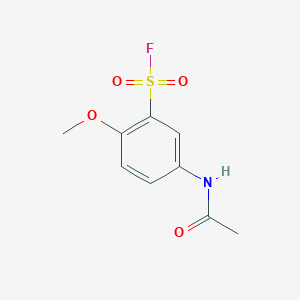
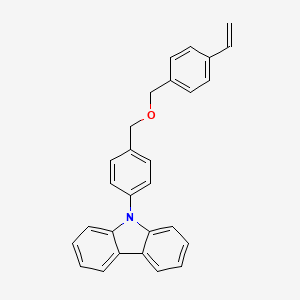
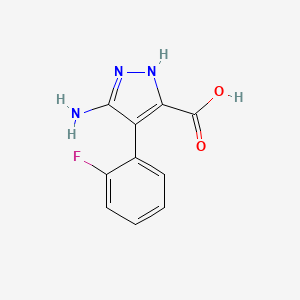
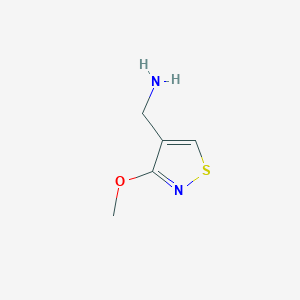
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)
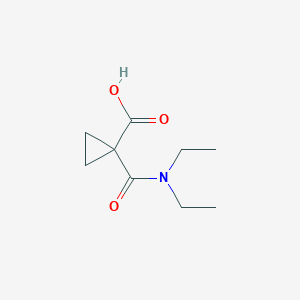
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
